molecular formula C11H17N3 B1604021 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine CAS No. 518285-55-7

5-Methyl-N-(piperidin-4-YL)pyridin-2-amine

Cat. No. B1604021
Key on ui cas rn: 518285-55-7
M. Wt: 191.27 g/mol
InChI Key: ZHESHQYMQHBMLD-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of 2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine (11.3 g) in ethanol (250 mL) was added 20% palladium hydroxide (4 g). After stirring the solution at room temperature under hydrogen atmosphere for 48 hours, 20% palladium hydroxide (2 g) was further added. The solution was then stirred at room temperature under hydrogen atmosphere for additional 99 hours. The catalyst was filtered off. After concentration under reduced pressure, the resulting residue was purified by chromatography [NH silica gel, chloroform:methanol=10:1]. The resulting crude product was crystallized from ethyl acetate/hexane to give the title compound (5.97 g).
Name
2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][N:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[Pd+2].[OH-]>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][N:16]=2)[CH2:10][CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine
Quantity
11.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC1=NC=C(C=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the solution at room temperature under hydrogen atmosphere for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was then stirred at room temperature under hydrogen atmosphere for additional 99 hours
Duration
99 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by chromatography [NH silica gel, chloroform:methanol=10:1]
CUSTOM
Type
CUSTOM
Details
The resulting crude product was crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1CCC(CC1)NC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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